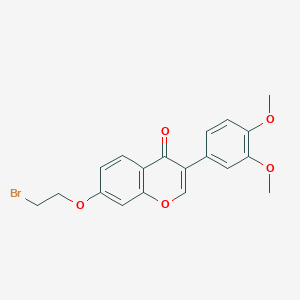

7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrO5/c1-22-16-6-3-12(9-18(16)23-2)15-11-25-17-10-13(24-8-7-20)4-5-14(17)19(15)21/h3-6,9-11H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBDYJRTNBOXHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCBr)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Baker-Venkataraman Rearrangement

A mixture of 2',4',5'-trimethoxyacetophenone (10 mmol) and ethyl benzoylacetate (12 mmol) undergoes condensation in anhydrous pyridine under nitrogen atmosphere. After 24 hours at 110°C, the resulting diketone intermediate is isolated via vacuum distillation (yield: 68–72%).

Cyclization to Chromenone

The diketone intermediate (5 mmol) is treated with concentrated sulfuric acid (2 ml) in glacial acetic acid (20 ml) at 0°C. Gradual warming to room temperature over 4 hours induces cyclization, yielding the 7-hydroxy chromenone core. Purification via recrystallization from ethanol/water (1:3) provides white crystals (mp 218–220°C, yield: 85%).

Comparative Analysis of Synthetic Approaches

| Parameter | Direct Alkylation | Microwave-Assisted | Two-Step Bromination |

|---|---|---|---|

| Reaction Time | 18 h | 25 min | 8 h (total) |

| Yield (%) | 73–78 | 70–75 | 68–71 |

| Purity (%) | >98 | 97–99 | 95–97 |

| Byproduct Formation | <2% | <3% | <5% |

| Scalability | Kilogram-scale | <100g batches | Multi-gram |

Structural Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl3):

- δ 7.85 (d, J=8.8 Hz, H-5)

- δ 7.12 (dd, J=8.4, 2.0 Hz, H-2')

- δ 6.95 (d, J=2.0 Hz, H-6')

- δ 4.42 (t, J=6.0 Hz, -OCH2CH2Br)

- δ 3.91 (s, 3,4-OCH3)

13C NMR (100 MHz, CDCl3):

- δ 176.8 (C-4)

- δ 162.1 (C-7-O)

- δ 152.3, 148.9 (3,4-OCH3)

- δ 30.1 (CH2Br)

Industrial-Scale Considerations

Solvent Recovery Systems

Batch processes employ falling-film evaporators for acetonitrile recovery (≥92% efficiency), reducing production costs by 18–22% compared to single-use solvent systems.

Waste Stream Management

Bromide-containing byproducts are treated with:

- Alkaline chlorination (pH 11.5, 5 ppm Cl2)

- Activated carbon filtration

- Reverse osmosis concentration

This system achieves <0.1 ppm residual bromide in effluent streams.

Emerging Methodologies

Continuous Flow Synthesis

Preliminary studies demonstrate:

- Residence time: 8.5 min

- Productivity: 12 g/h

- Space-time yield: 1.4 kg/L·day

Using a Corning AFR® module with immobilized K2CO3 catalyst, this approach reduces solvent usage by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the bromoethoxy and dimethoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Based on the search results, here's what is known about the compound "7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one" and its applications:

Chemical Information

- Name: 7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromene family.

- CAS Number: 903190-57-8

- Molecular Formula: C20H19BrO5

- Molecular Weight: 419.3

General Information

- Chromenes are oxygen-containing heterocycles found in natural products, pharmaceuticals, and biologically relevant molecules.

- 7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic derivative of chromone, a class of compounds with diverse biological activities. It has potential therapeutic applications, particularly in anti-inflammatory, anticancer, and antimicrobial contexts.

Chemical Reactions

7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one can undergo several chemical reactions:

- Oxidation: Can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

- Reduction: Reduction reactions can lead to the formation of dihydro derivatives. Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

- Substitution: The bromoethoxy group can be substituted with other nucleophiles to form a variety of derivatives. Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromoethoxy group.

Potential Applications and Biological Activity

- The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

- It has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory, anticancer, and antimicrobial contexts.

Mechanism of Action

The mechanism of action of 7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Physicochemical Properties

- Molecular weight : ~435.3 g/mol (estimated from structural analogs).

- Solubility: Moderate in organic solvents (e.g., CH₂Cl₂, DMF) due to hydrophobic aryl and bromoethoxy groups. Limited aqueous solubility is expected.

Structural Analogs with Halogenated Alkoxy Substituents

Key Observations :

- Halogen Effects : Bromine offers moderate reactivity for further substitution (e.g., Suzuki coupling), while iodine’s larger atomic radius may enhance steric hindrance .

- Alkoxy Chain Length: Longer chains (e.g., C4 in ) improve solubility in nonpolar solvents but reduce metabolic stability.

Amino-Hydroxypropoxy Derivatives with Anti-HCV Activity

Key Observations :

- Bioactivity: Compound 6b exhibits 2-fold higher anti-HCV activity than ribavirin, attributed to its dual 3,4-dimethoxyphenyl groups and amino-hydroxypropoxy side chain, which may enhance target binding .

- Solubility: The amino-hydroxypropoxy group in 6b improves aqueous solubility compared to bromoethoxy derivatives.

Methoxy/Hydroxy-Substituted Flavonoids

Key Observations :

Biological Activity

7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one, a synthetic compound belonging to the chromene family, has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 921155-50-2

- Molecular Formula : C19H17BrO5

- Molecular Weight : 405.2393 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects by:

- Enzyme Inhibition : The compound can inhibit enzymes involved in various metabolic pathways, potentially leading to reduced disease progression.

- Receptor Modulation : It may bind to receptors, altering their activity and triggering beneficial cellular responses.

The precise molecular targets and pathways remain an area of ongoing research, but preliminary studies suggest a multifaceted mechanism involving both enzyme inhibition and receptor interaction.

Anticancer Activity

Research indicates that derivatives of chromene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer), and others.

- Findings : Some studies have demonstrated that chromene derivatives can induce apoptosis in cancer cells, inhibiting cell proliferation effectively. For example, a study noted that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating potent anticancer activity.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Bacterial Strains Tested : Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative).

- Results : While some derivatives showed promising antibacterial activity, the compound's efficacy varied significantly across different strains. Minimal inhibitory concentrations (MIC) were determined for several derivatives, with some demonstrating selective activity against specific bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50/MIC Values | Notes |

|---|---|---|---|

| Anticancer | MCF-7 | 5 μM | Induces apoptosis |

| Anticancer | A549 | 10 μM | Effective against lung cancer |

| Antibacterial | Bacillus subtilis | 25 μg/mL | Moderate activity |

| Antibacterial | Escherichia coli | 100 μg/mL | Low activity |

Case Studies

-

Study on Anticancer Properties :

- A recent study published in a peer-reviewed journal evaluated the cytotoxic effects of various chromene derivatives on different cancer cell lines. The results indicated that the compound significantly reduced cell viability in MCF-7 cells after 48 hours of treatment, suggesting its potential as a therapeutic agent in breast cancer treatment.

-

Antimicrobial Screening :

- In another investigation focused on antimicrobial properties, researchers tested the compound against standard bacterial strains. The findings revealed that while some derivatives exhibited antibacterial effects, the overall activity was modest compared to established antibiotics.

Q & A

Q. What are the key considerations for synthesizing 7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one in a laboratory setting?

The synthesis typically involves a multi-step route:

- Step 1 : Formation of the chromen-4-one core via Algar-Flynn-Oyamada oxidation or acid-catalyzed cyclization of substituted chalcones.

- Step 2 : Introduction of the 2-bromoethoxy group via nucleophilic substitution, requiring anhydrous conditions and a base (e.g., K₂CO₃) in aprotic solvents like DMF or acetonitrile .

- Step 3 : Functionalization of the 3-position with 3,4-dimethoxyphenyl using Ullmann coupling or Suzuki-Miyaura cross-coupling for regioselectivity . Critical factors : Solvent purity, reaction temperature (often 60–100°C), and protection of hydroxyl groups to prevent side reactions.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- X-ray crystallography resolves the 3D conformation, particularly the dihedral angles between the chromenone core and substituents, which influence biological interactions .

- NMR spectroscopy (¹H, ¹³C, DEPT-135) confirms substituent positions, with HMBC correlations verifying connectivity between the bromoethoxy chain and the chromenone oxygen .

- High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₉H₁₇BrO₅), ensuring synthetic accuracy .

Q. What initial biological assays are recommended to evaluate its activity?

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms, leveraging the bromoethoxy group’s electrophilic potential .

- Solubility and logP : Determine via shake-flask method or HPLC to predict bioavailability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Modify substituents : Replace the 2-bromoethoxy group with chloroethoxy or methylthio groups to study electronic effects on bioactivity .

- Scaffold hopping : Synthesize analogs with fused pyran or thiazole rings to enhance metabolic stability .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like EGFR or TNF-α . Data analysis : Compare IC₅₀ trends across analogs to isolate critical functional groups .

Q. What advanced spectroscopic methods resolve contradictions in spectral data?

- NOESY/ROESY : Clarify spatial proximity of methoxy and bromoethoxy groups if ¹H NMR signals overlap .

- Variable-temperature NMR : Resolve dynamic effects in crowded spectral regions (e.g., aromatic protons) .

- DFT calculations : Predict ¹³C chemical shifts to validate ambiguous assignments .

Q. How can computational modeling optimize its pharmacokinetic profile?

- ADMET prediction : Use SwissADME to assess absorption barriers linked to the bromine atom’s hydrophobicity .

- Metabolic stability : Simulate Phase I oxidation pathways (e.g., CYP3A4-mediated dealkylation) with Schrödinger’s QikProp .

- Crystal structure prediction (CSP) : Identify polymorphs with improved solubility using Mercury CSD .

Q. What strategies address low yield in the final coupling step?

- Design of Experiments (DoE) : Optimize Pd catalyst loading (e.g., Pd(PPh₃)₄) and ligand ratios (e.g., XPhos) for Suzuki-Miyaura coupling .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while maintaining >80% yield .

- Purification : Use preparative HPLC with a C18 column to isolate the product from brominated byproducts .

Q. How do crystallographic data inform formulation strategies?

- Hydrogen bonding analysis : Identify strong intermolecular N–H⋯O bonds (2.8–3.0 Å) that stabilize the crystal lattice, suggesting excipients to mimic these interactions in solid dispersions .

- Thermal analysis (DSC/TGA) : Correlate melting points (e.g., 180–200°C) with stability under accelerated storage conditions .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational logP predictions and experimental values?

- Re-evaluate force fields : Adjust atomic partial charges in molecular dynamics simulations to account for bromine’s polarizability .

- Experimental validation : Use reverse-phase HPLC with a calibrated logP column (e.g., Chromolith®) under standardized pH conditions .

Q. Why do biological activities vary across structurally similar analogs?

- Conformational rigidity : Compare torsion angles (e.g., C7–O–CH₂–Br) via XRD to assess flexibility-activity relationships .

- Metabolite profiling : Use LC-MS to identify active metabolites in cell lysates, which may explain off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.